2-[(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
2-[(2,4-Dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound with a unique structure that combines a dichlorophenoxy group with a tetrahydro-pyridoindole framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, starting with the preparation of the dichlorophenoxyacetyl chloride. This intermediate is then reacted with a suitable tetrahydro-pyridoindole derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography or recrystallization is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule .
Scientific Research Applications
2-[(2,4-Dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar dichlorophenoxy group.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Naphthalene-1-acetic acid: Another plant hormone with structural similarities.
Uniqueness
What sets 2-[(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole apart is its unique combination of the dichlorophenoxy and tetrahydro-pyridoindole structures. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C19H16Cl2N2O2 |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C19H16Cl2N2O2/c20-12-5-6-18(15(21)9-12)25-11-19(24)23-8-7-17-14(10-23)13-3-1-2-4-16(13)22-17/h1-6,9,22H,7-8,10-11H2 |
InChI Key |
RCHMHETZRDCBPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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